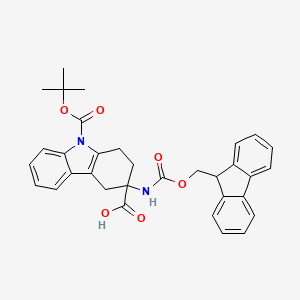

(R,S)-Fmoc-Thc(Boc)-OH

Description

BenchChem offers high-quality (R,S)-Fmoc-Thc(Boc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,S)-Fmoc-Thc(Boc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-9-[(2-methylpropan-2-yl)oxycarbonyl]-2,4-dihydro-1H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N2O6/c1-32(2,3)41-31(39)35-27-15-9-8-14-24(27)25-18-33(29(36)37,17-16-28(25)35)34-30(38)40-19-26-22-12-6-4-10-20(22)21-11-5-7-13-23(21)26/h4-15,26H,16-19H2,1-3H3,(H,34,38)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAORHBABBKCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(CC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C61 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of (R,S)-Fmoc-Thc(Boc)-OH?

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (R,S)-Fmoc-Thc(Boc)-OH

Executive Summary

(R,S)-Fmoc-Thc(Boc)-OH is a specialized, orthogonally protected amino acid derivative used to introduce conformational constraints into peptide backbones. Structurally defined as N-alpha-(9-Fluorenylmethoxycarbonyl)-N-indole-(t-butyloxycarbonyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid , this molecule serves as a rigid mimetic of Tryptophan (Trp).

By locking the side-chain torsion angles (

Part 1: Molecular Identity & Structural Analysis

The nomenclature "Thc" in this context refers to the tetrahydro-beta-carboline scaffold, formed via the Pictet-Spengler reaction of Tryptophan with formaldehyde. This cyclization fuses the alpha-amino group with the indole ring, creating a tricyclic system.

Structural Features & Orthogonality

-

Fmoc Group (N-2): Protects the secondary alpha-amine. It is base-labile (cleaved by piperidine), allowing for standard Solid-Phase Peptide Synthesis (SPPS).

-

Boc Group (N-9): Protects the indole nitrogen. It is acid-labile (cleaved by TFA) but stable to basic conditions. This prevents side reactions such as alkylation or oxidation of the electron-rich indole ring during synthesis.

-

Secondary Amine Core: Unlike standard amino acids (except Proline), the alpha-amine of Thc is secondary. This has profound implications for the coupling efficiency of the subsequent amino acid.

-

Stereochemistry (R,S): The provided CAS (1031927-10-2) refers to the racemic mixture. In drug discovery, this is often used in "diastereomeric scanning" to determine which stereoisomer (L- or D- equivalent) confers biological activity.

Caption: Figure 1. Orthogonal protection strategy of (R,S)-Fmoc-Thc(Boc)-OH. The Fmoc and Boc groups allow selective deprotection under basic and acidic conditions, respectively.[]

Part 2: Physicochemical Properties

The following data aggregates experimental values and calculated descriptors essential for handling this reagent in a laboratory setting.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| Chemical Name | (R,S)-Fmoc-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (Boc protected) | Often listed as Fmoc-Thc(Boc)-OH |

| CAS Number | 1031927-10-2 | Specific to the (R,S) racemate with Boc |

| Molecular Formula | ||

| Molecular Weight | 552.63 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 135 – 147 °C | Broad range indicates racemate/polymorphs |

| Purity | Standard commercial grade | |

| Solubility | Soluble in DMF, DMSO, DCM, NMP | Hydrophobic; insoluble in water |

| Storage | 2 – 8 °C (Refrigerated) | Keep desiccated; protect from light |

| Chirality | Racemic (R,S) | Contains both enantiomers (L- and D- like) |

Solubility & Stability Profile

-

Solvent Compatibility: Due to the tricyclic aromatic core and the Fmoc/Boc groups, the molecule is highly lipophilic. Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the preferred solvents for SPPS.

-

Oxidation Sensitivity: While the Boc group protects the indole nitrogen, the beta-carboline system can still be susceptible to oxidation (aromatization to fully aromatic beta-carboline) under harsh conditions. Store under inert gas (Argon/Nitrogen) if possible.

Part 3: Synthetic Protocols & Handling

Integrating Fmoc-Thc(Boc)-OH into a peptide sequence requires modified protocols due to its steric bulk and secondary amine nature.

Protocol 1: Coupling Fmoc-Thc(Boc)-OH to the Resin

-

Challenge: Moderate steric hindrance at the activated carboxyl group.

-

Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma .

-

Stoichiometry: 3-4 equivalents of amino acid relative to resin loading.

-

Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

-

Time: Standard coupling time (45-60 mins) is usually sufficient.

Protocol 2: Coupling the Next Amino Acid (Critical Step)

-

Challenge: Once the Fmoc group is removed from the Thc residue, the exposed amine is a secondary amine (part of the tetrahydropyridine ring). It is sterically crowded and less nucleophilic than a primary amine.

-

Risk: Incomplete coupling (deletion sequences).

-

Solution:

-

Double Coupling: Mandatory.

-

Potent Activators: Use HATU or PyAOP. Avoid weaker reagents like HBTU/HCTU.

-

Extended Time: 2 x 1 hour couplings.

-

Monitoring: The Kaiser test (ninhydrin) may yield a false negative or a reddish color (typical for secondary amines like Proline). Use the Chloranil test or acetaldehyde/chloranil for accurate monitoring of secondary amines.

-

Protocol 3: Cleavage & Deprotection

-

Reagent: TFA/TIS/H2O (95:2.5:2.5).

-

Mechanism: TFA removes the Boc group from the indole nitrogen and cleaves the peptide from the resin simultaneously.

-

Post-Cleavage: The resulting Thc residue in the peptide will have a free indole NH (unless modified) and a secondary amine in the backbone.

Caption: Figure 2. Solid-Phase Peptide Synthesis workflow highlighting the critical bottleneck when coupling onto the secondary amine of the deprotected Thc residue.

Part 4: Applications in Drug Design

Conformational Restriction (Entropy Reduction)

In natural Tryptophan, the side chain has significant rotational freedom around the

-

Thc Effect: The cyclization connects the alpha-nitrogen to the indole C-2 position. This locks the

angle to approximately -60° (gauche-), forcing the peptide backbone into a specific geometry. -

Utility: This is used to stabilize

-turn structures or to map the bioactive conformation of peptide ligands for GPCRs.

Tryptophan Mimicry in Libraries

The (R,S) racemic mixture is particularly useful in Combinatorial Peptide Libraries .

-

By incorporating the racemate, researchers can simultaneously screen for activity resembling both L-Trp and D-Trp conformations in a single well/bead.

-

Once a "hit" is identified, the synthesis is repeated with enantiopure Fmoc-L-Thc-OH or Fmoc-D-Thc-OH to resolve the active stereoisomer.

Metabolic Stability

The N-alkylation (secondary amine) and the steric bulk of the Thc residue protect the adjacent peptide bonds from proteolytic cleavage by serum proteases, potentially increasing the half-life of the therapeutic peptide.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98285: 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (2021). Conformationally Constrained Histidines and Tryptophans in Peptidomimetics. Molecules. Retrieved from [Link]

Sources

Synthesis and purification of (R,S)-Fmoc-Thc(Boc)-OH

The Synthesis and Purification of (R,S)-Fmoc-Thc(Boc)-OH: A Technical Guide

Abstract

This technical guide details the strategic synthesis and purification of (R,S)-N-alpha-(9-Fluorenylmethoxycarbonyl)-N-indole-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (Fmoc-Thc(Boc)-OH).[1][2][3] This constrained amino acid is a critical peptidomimetic building block, valued for its ability to restrict conformational freedom in bioactive peptides. The protocol outlined below prioritizes the management of orthogonal protecting groups and the rigorous purification required for pharmaceutical-grade applications.

Strategic Analysis & Retrosynthesis

The synthesis of Fmoc-Thc(Boc)-OH requires a linear strategy due to the chemical sensitivities of the protecting groups involved.[1][3]

-

Core Scaffold Formation: The tetrahydro-beta-carboline (Thc) skeleton is constructed via the Pictet-Spengler cyclization of Tryptophan with formaldehyde.[1][2][3]

-

Chirality: The designation "(R,S)" indicates a racemic mixture at the C3 position. This implies the starting material is DL-Tryptophan .[1][3] While enantiopure synthesis is common, the racemic form is often used in early-stage library generation or as an analytical standard.

-

Protection Strategy (Critical Path):

-

Pictet-Spengler First: The cyclization requires acidic conditions (TFA or H₂SO₄).[1][2][3] Since the tert-butoxycarbonyl (Boc) group is acid-labile, it cannot be installed on the indole prior to cyclization.[1][2][3]

-

Fmoc Installation: The secondary amine (N2) of the Thc ring is more nucleophilic than the indole nitrogen (N9). It must be protected first with Fmoc to prevent polymerization or double-protection during the subsequent Boc step.[1][3]

-

Indole Protection: The Boc group is installed last on the indole nitrogen using Boc anhydride ((Boc)₂O) and a nucleophilic catalyst (DMAP).[2][3]

-

Retrosynthetic Workflow

Figure 1: Retrosynthetic breakdown of Fmoc-Thc(Boc)-OH synthesis.

Experimental Protocol

Phase 1: Pictet-Spengler Cyclization

Objective: Synthesize the 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (Thc) core.[1][2][3]

-

Reagents: H-DL-Tryptophan (20.4 g, 100 mmol), Formaldehyde (37% aq., 10 mL, ~120 mmol), Sulfuric acid (0.5 M).[1][2][3]

-

Procedure:

-

Suspend H-DL-Tryptophan in water (300 mL).

-

Slowly add dilute H₂SO₄ until the solid dissolves and pH reaches ~1-2.[1][3]

-

Incubate the reaction at 37°C for 12–16 hours . The solution may turn slightly yellow.

-

Work-up: Neutralize the solution to pH 6–7 using concentrated ammonia (NH₄OH).[1][2][3] The product, H-(R,S)-Thc-OH, will precipitate as a white to off-white solid.[1][2][3]

-

Filtration: Collect the solid by vacuum filtration. Wash with cold water (3 x 50 mL) and ethanol (2 x 30 mL) to remove unreacted aldehyde.[2][3]

-

Drying: Dry under vacuum over P₂O₅.[1][3] Yield is typically 85–90%.[1][3]

-

Phase 2: N2-Fmoc Protection

Objective: Selectively protect the secondary amine of the piperidine ring.

-

Reagents: H-(R,S)-Thc-OH (21.6 g, 100 mmol), Fmoc-OSu (33.7 g, 100 mmol), Na₂CO₃ (21.2 g, 200 mmol), Acetone/Water (1:1).[1][2][3]

-

Procedure:

-

Dissolve Na₂CO₃ in water (250 mL) and add H-(R,S)-Thc-OH. Stir until dissolved (pH ~9).

-

Dissolve Fmoc-OSu in Acetone (250 mL).

-

Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 30 minutes at 0°C.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Monitoring: Check by TLC (CHCl₃/MeOH/AcOH 85:10:5). The starting material spot (ninhydrin positive) should disappear.[2][3]

-

Work-up: Evaporate acetone under reduced pressure. Acidify the remaining aqueous solution to pH 2 with 1N HCl. The Fmoc-Thc-OH will precipitate.[1][2][3]

-

Extract with Ethyl Acetate (3 x 150 mL).[1][2][3] Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Phase 3: Indole-N-Boc Protection

Objective: Protect the indole nitrogen to prevent side reactions during peptide coupling.[1][2][3]

-

Reagents: Fmoc-(R,S)-Thc-OH (crude from Phase 2), Di-tert-butyl dicarbonate (Boc₂O, 26.2 g, 120 mmol), DMAP (catalytic, 5 mol%), DIPEA (17.4 mL, 100 mmol), DCM (anhydrous).[1][2][3]

-

Procedure:

-

Dissolve the dry Fmoc-Thc-OH in anhydrous DCM (300 mL).

-

Add DIPEA and DMAP.[3] Stir for 5 minutes.

-

Add Boc₂O (dissolved in minimal DCM) dropwise.[1][2][3] Gas evolution (CO₂) may occur.[1][2][3]

-

Stir at room temperature for 3–6 hours.

-

Monitoring: HPLC is recommended here to distinguish between Fmoc-Thc-OH and Fmoc-Thc(Boc)-OH (the product is more hydrophobic).[1][2][3]

-

Work-up: Wash the organic layer with 5% KHSO₄ (removes DMAP/DIPEA), water, and brine.[1] Dry over Na₂SO₄ and concentrate to a foam.

-

Purification & Characterization

Purification is critical to remove the "mono-protected" impurities (Fmoc-Thc-OH) and any oligomeric byproducts.[1][2][3]

Purification Protocol

For high-purity applications (>98%), Flash Column Chromatography is required.[1][2][3]

-

Mobile Phase: Gradient elution using DCM : Methanol : Acetic Acid (98:2:0.1 to 95:5:0.1).[1][2][3]

-

Note: The acetic acid prevents streaking of the free carboxylic acid.

-

-

Recrystallization (Alternative): Dissolve the crude foam in a minimum amount of hot Ethyl Acetate and add Hexanes dropwise until turbid. Cool to 4°C overnight.[1][3]

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | ≥ 97.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity | Consistent with Structure | 1H NMR (DMSO-d6), MS (ESI) |

| Melting Point | 135–147 °C | Capillary Method |

| Mass (MW) | 552.63 g/mol | Calculated |

Key NMR Signals (DMSO-d6):

-

Thc C1 Protons: AB system or broad singlet at ~4.8 ppm (distinctive for the tetrahydro-beta-carboline ring).[1][2][3]

Visualization of Workflow

Figure 2: Step-by-step synthesis workflow for (R,S)-Fmoc-Thc(Boc)-OH.

Troubleshooting & Critical Control Points

-

Incomplete Boc Protection: The indole nitrogen is sterically hindered and electronically deactivated. If HPLC shows significant Fmoc-Thc-OH remaining, add an additional 0.5 eq of Boc₂O and stir for another 2 hours. Ensure the solvent is strictly anhydrous.

-

Racemization: While the target is (R,S), minimizing uncontrolled racemization during the Fmoc activation step is good practice. Maintain the temperature at 0°C during Fmoc-OSu addition.

-

Solubility Issues: The Fmoc-Thc-OH intermediate can be poorly soluble in DCM.[1][2][3] If precipitation occurs during the Boc step, add a small amount of DMF to improve solubility, but remove it thoroughly (water wash) before chromatography.

References

-

PubChem. Fmoc-His(Boc)-OH and related Fmoc/Boc protection strategies.[1][2][3] National Library of Medicine.[3] Available at: [Link][1][2][3]

-

Organic Syntheses. 1,2,3,4-Tetrahydro-beta-carboline Synthesis (Pictet-Spengler).[1][2][3][4][5][6] Org.[1][3][4] Synth. 1971, 51, 136. Available at: [Link][1][2][3]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. Fmoc-Trp(Boc)-Trp(Boc)-OH | C47H48N4O9 | CID 168450801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc-His(Boc)-OH | C26H27N3O6 | CID 11123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solid-phase synthesis of 1,2,3, 4-tetrahydro-beta-carboline-containing peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for (R,S)-Fmoc-Thc(Boc)-OH

This guide provides an in-depth technical analysis of (R,S)-Fmoc-Thc(Boc)-OH , a specialized amino acid building block used in solid-phase peptide synthesis (SPPS).

Important Disambiguation: In the context of peptide chemistry and the "Fmoc/Boc" nomenclature, "Thc" refers to 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (also abbreviated as Tpi). It is a rigid, tricyclic analogue of Tryptophan formed via the Pictet-Spengler reaction. It is distinct from and unrelated to the cannabinoid

Molecular Identity & Structural Logic[1]

(R,S)-Fmoc-Thc(Boc)-OH is a conformationally restricted amino acid derivative. Its rigid tricyclic scaffold reduces the entropic penalty of receptor binding, making it a critical tool for designing peptidomimetics with high affinity and selectivity.

Chemical Specifications

-

IUPAC Name:

-(9-Fluorenylmethoxycarbonyl)- -

CAS Number: 1031927-10-2

-

Molecular Formula:

-

Molecular Weight: 552.63 g/mol

-

Stereochemistry: Racemic (R,S) mixture at the C3 position.

Structural Connectivity

The molecule consists of three distinct domains:

-

Core Scaffold: The tetrahydro-

-carboline ring system (Tryptophan derivative).[1] - -Protection: The Fmoc group on the secondary amine (position 2), allowing for base-labile deprotection in SPPS.

- -Protection: The Boc group on the indole nitrogen (position 9), protecting it from side-reactions (e.g., alkylation) during synthesis and removed during the final acidic cleavage.

Figure 1: Synthetic logic and structural assembly of the Fmoc-Thc(Boc)-OH building block.

Spectroscopic Profile (NMR, IR, MS)

The spectroscopic data below validates the structural integrity of the molecule. Note that as a racemate, the NMR signals for the (R) and (S) enantiomers are identical in achiral solvents (e.g., DMSO-

A. Nuclear Magnetic Resonance (NMR)

The

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Carboxylic Acid | 12.80 | br s | 1H | -COOH |

| Aromatic (Fmoc) | 7.89 - 7.30 | m | 8H | Fluorenyl Ar-H |

| Aromatic (Thc) | 7.55 - 7.00 | m | 4H | Indole ring (H5-H8) |

| Fmoc | 4.45 - 4.25 | m | 2H | |

| Fmoc CH | 4.25 | t | 1H | CH-Fluorenyl |

| Thc H-1 | 4.60 - 4.80 | m (broad) | 2H | N-CH2-Ar (C1 protons) |

| Thc H-3 | 5.10 - 5.25 | m | 1H | |

| Thc H-4 | 3.20 - 2.90 | m | 2H | |

| Boc | 1.62 | s | 9H |

Key Diagnostic Signals:

-

The "Boc" Singlet: A sharp singlet at ~1.62 ppm confirms the protection of the indole nitrogen. If the Boc were absent, this signal would be missing, and an indole N-H signal would appear at ~10.8 ppm.

-

The H-1 Methylene: The protons at C1 (adjacent to N2 and the aromatic ring) appear as a broadened signal around 4.6-4.8 ppm, often split due to restricted rotation (rotamers) caused by the bulky Fmoc group.

-

Stereochemical Indistinguishability: In this achiral environment, the R and S enantiomers yield a single set of peaks.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of two distinct carbonyl environments (carbamate and acid) and the absence of the free indole N-H.

| Wavenumber ( | Vibration Mode | Structural Indication |

| 2975 - 2930 | C-H stretch (Aliphatic) | t-Butyl and Fluorenyl CH bonds |

| 1735 - 1715 | C=O stretch (Carbamate) | Boc Carbonyl (Indole-N) |

| 1705 - 1680 | C=O stretch (Carbamate) | Fmoc Carbonyl (Amine-N) |

| 1600 - 1580 | C=C stretch (Aromatic) | Fluorene and Indole ring systems |

| 1150 - 1100 | C-O stretch | Ester/Ether linkages in protecting groups |

| ~3400 (Absent) | N-H stretch (Indole) | Absence confirms N-Boc protection |

C. Mass Spectrometry (ESI-MS)

Mass spectrometry is the primary tool for rapid QC. The fragmentation pattern follows a predictable loss of protecting groups.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

) -

Molecular Ion:

Fragmentation Pathway:

-

Parent Ion:

-

Loss of Boc: The tert-butyl carbamate is acid-labile (and thermally labile in some sources). Loss of the t-butyl group (

, 56 Da) or the Boc group ( -

Loss of Fmoc: Cleavage of the Fmoc group (dibenzofulvene species).

-

Fmoc Cation: A prominent peak often appears for the stabilized dibenzofulveryl cation.

Figure 2: Predicted ESI-MS fragmentation pathway for (R,S)-Fmoc-Thc(Boc)-OH.

Experimental Protocols & Handling

Solubility & Stability

-

Solvent of Choice: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are preferred for SPPS coupling.

-

Concentration: Typically used at 0.1 M to 0.2 M for coupling reactions.

-

Stability: The Indole-Boc group is sensitive to high temperatures. Do not heat above 40°C during dissolution or coupling to prevent premature deprotection or side reactions.

Quality Control (QC) Workflow

To validate a batch of (R,S)-Fmoc-Thc(Boc)-OH before synthesis:

-

TLC Analysis:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Chloroform/Methanol/Acetic Acid (90:8:2).

-

Visualization: UV (254 nm) and Ninhydrin (will be negative due to Fmoc). Use Ehrlich’s reagent (p-dimethylaminobenzaldehyde) to detect free indole if Boc is compromised (turns pink/purple).

-

-

Chiral Purity Check (HPLC):

-

Since this is an (R,S) racemate, standard C18 HPLC will show one peak.

-

To resolve enantiomers, use a Chiralpak AD-H or OD-H column.

-

Mobile Phase: Hexane/Isopropanol (with 0.1% TFA).

-

Synthesis Note (Pictet-Spengler)

For researchers synthesizing this from scratch: The core Thc scaffold is generated by reacting L-Tryptophan (or D,L-Trp) with Formaldehyde under acidic conditions (Pictet-Spengler condensation).

-

Warning: If starting from L-Trp, the reaction with formaldehyde can induce racemization at the C3 center, often leading to the (R,S) mixture unless specific chiral catalysts or mild conditions are employed. This explains why the commercial building block is often sold as the (R,S) racemate.

References

-

Sigma-Aldrich. (R,S)-Fmoc-Thc(Boc)-OH Product Specification.Link

-

Chem-Impex International. Product Data: (R,S)-Fmoc-Thc(Boc)-OH.Link

-

Bailey, P. D., et al. "The Pictet-Spengler reaction in the synthesis of tetrahydro-β-carbolines." Tetrahedron Letters, 1994. Link

-

PubChem. Compound Summary: Fmoc-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid derivatives.Link

-

Cayman Chemical. 1,2,3,4-Tetrahydro-beta-carboline Reference Standards.Link

Sources

The Architectural Backbone: An In-depth Technical Guide to the Role of L-Thiazolidine-4-carboxylic Acid (Thc) as a Constrained Amino Acid in Peptide Structure

For Immediate Release

A Senior Application Scientist's Perspective on Harnessing Conformational Rigidity for Advanced Peptide Therapeutics

In the intricate world of peptide science and drug development, the quest for molecular scaffolds that confer both structural stability and potent bioactivity is paramount. This technical guide delves into the core principles and practical applications of L-Thiazolidine-4-carboxylic acid (Thc), a constrained amino acid that is increasingly recognized for its profound impact on peptide architecture and function. As a proline analogue, Thc offers a unique set of steric and electronic properties that researchers can exploit to engineer peptides with enhanced therapeutic potential. This document serves as a comprehensive resource for scientists and drug development professionals, providing a blend of theoretical underpinnings, field-proven insights, and detailed experimental protocols.

Introduction: The Significance of Conformational Constraint in Peptide Design

Peptides, with their inherent biocompatibility and specificity, are a burgeoning class of therapeutics. However, their clinical utility is often hampered by conformational flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. The strategic incorporation of constrained amino acids, such as Thc, into a peptide sequence is a powerful approach to mitigate these challenges. By restricting the rotational freedom of the peptide backbone, Thc can pre-organize the peptide into a bioactive conformation, thereby enhancing its binding affinity and stability.

This guide will explore the multifaceted role of Thc in peptide structure, from its fundamental chemical properties to its application in the design of novel therapeutics. We will examine the synthesis of Thc-containing peptides, the analytical techniques used to characterize their structure, and the impact of this unique amino acid on peptide bioactivity.

The Structural and Chemical Landscape of L-Thiazolidine-4-carboxylic Acid (Thc)

L-Thiazolidine-4-carboxylic acid is a cyclic amino acid that shares a similar five-membered ring structure with proline. However, the substitution of the γ-methylene group of proline with a sulfur atom in Thc introduces significant changes in its stereoelectronic properties.

Key Structural Features of Thc:

-

Thiazolidine Ring: The presence of the sulfur atom in the ring influences the ring pucker and the dihedral angles of the peptide backbone.

-

Conformational Rigidity: The cyclic nature of Thc restricts the phi (φ) torsion angle, similar to proline, thereby reducing the conformational entropy of the peptide chain.

-

Proline Analogue: Thc is often employed as a proline mimic to investigate the role of the proline residue in peptide conformation and to modulate the cis-trans isomerization of the X-Pro bond.[1]

The unique structural attributes of Thc make it an invaluable tool for peptide chemists seeking to fine-tune the three-dimensional structure of their molecules.

Caption: Structure of L-Thiazolidine-4-carboxylic acid (Thc).

Synthesis and Incorporation of Thc into Peptides: A Practical Workflow

The incorporation of Thc into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols. The key to successful synthesis is the availability of the appropriately protected Thc building block, typically Fmoc-Thc-OH.

Synthesis of Fmoc-Thc-OH

The synthesis of Fmoc-Thc-OH can be accomplished through the reaction of L-Thiazolidine-4-carboxylic acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions.

Step-by-Step Protocol for Fmoc-Thc-OH Synthesis:

-

Dissolution: Dissolve L-Thiazolidine-4-carboxylic acid in a 10% solution of sodium carbonate in water.

-

Addition of Fmoc-OSu: Add a solution of Fmoc-OSu in dioxane to the reaction mixture.

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up: Acidify the reaction mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography to obtain pure Fmoc-Thc-OH.

Solid-Phase Peptide Synthesis (SPPS) of Thc-Containing Peptides

Once the Fmoc-Thc-OH building block is in hand, it can be incorporated into a peptide sequence using a standard Fmoc-based SPPS strategy.

Caption: General workflow for SPPS of a Thc-containing peptide.

Detailed SPPS Cycle for Thc Incorporation:

| Step | Procedure | Rationale |

| 1. Resin Swelling | Swell the resin (e.g., Rink Amide resin) in a suitable solvent (e.g., DMF) for 30 minutes. | To ensure proper solvation of the resin and accessibility of the reactive sites. |

| 2. First Amino Acid Coupling | Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/DIEA). | To initiate the peptide chain synthesis. |

| 3. Fmoc Deprotection | Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group. | To deprotect the N-terminus for the next coupling reaction. |

| 4. Thc Coupling | Couple Fmoc-Thc-OH to the deprotected N-terminus using a coupling agent. | To incorporate the Thc residue into the peptide sequence. |

| 5. Chain Elongation | Repeat steps 3 and 4 for the remaining amino acids in the sequence. | To build the full-length peptide. |

| 6. Cleavage and Deprotection | Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups. | To obtain the crude peptide. |

| 7. Purification | Purify the crude peptide by reverse-phase HPLC. | To obtain the final, high-purity Thc-containing peptide. |

Conformational Analysis of Thc-Containing Peptides: Unveiling the Structural Impact

The true value of incorporating Thc into a peptide lies in its ability to influence the peptide's three-dimensional structure. The conformational preferences of Thc-containing peptides can be elucidated using a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state structure of peptides.[2] By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to gain detailed insights into the conformation of the peptide backbone and the orientation of the amino acid side chains.

Key NMR Experiments for Thc-Peptide Analysis:

-

1D ¹H NMR: Provides a general overview of the peptide's structure and can indicate the presence of multiple conformations.

-

2D TOCSY (Total Correlation Spectroscopy): Used to assign the proton resonances of each amino acid residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the peptide's three-dimensional structure.

-

¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Can provide additional structural information and aid in resonance assignment.

X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the peptide's structure in the solid state.[3] By analyzing the diffraction pattern of a peptide crystal, it is possible to determine the precise coordinates of each atom in the molecule. The crystal structure of L-2-oxothiazolidine-4-carboxylic acid, a related compound, reveals a "twist" conformation of the thiazolidine ring, which provides valuable insight into the likely puckering of the Thc ring within a peptide.[4]

Caption: Workflow for the conformational analysis of Thc-peptides.

Impact of Thc on Secondary Structure

The incorporation of Thc can have a significant impact on the formation of secondary structural elements, such as β-turns and helices.

-

β-Turns: As a proline mimic, Thc is a potent inducer of β-turns.[5] The constrained nature of the Thc ring helps to nucleate the turn, bringing the peptide chain back on itself.

-

Helices: While proline is known as a helix breaker, the conformational effects of Thc on helical structures are less well-defined and can be sequence-dependent.

Thc in Drug Discovery: Engineering Bioactivity through Structural Constraint

The ability of Thc to induce specific conformations in peptides makes it a valuable tool in drug discovery. By replacing a native proline residue with Thc, or by introducing Thc at a strategic position in a peptide sequence, it is possible to modulate the peptide's bioactivity.

Case Study: Thc in the Design of Bioactive Peptides

While specific, detailed case studies on Thc-containing peptides are emerging, the principle of using proline analogues to enhance bioactivity is well-established. For instance, the replacement of proline with constrained analogues has been shown to improve the receptor binding affinity and enzymatic stability of various peptide hormones and neurotransmitters.[1] The incorporation of Thc into a peptide can lead to:

-

Enhanced Receptor Affinity: By pre-organizing the peptide into its bioactive conformation, Thc can reduce the entropic penalty of binding to its target receptor, leading to higher affinity.

-

Increased Proteolytic Stability: The constrained nature of the Thc residue can make the adjacent peptide bonds less accessible to proteases, thereby increasing the peptide's half-life in vivo.

-

Improved Selectivity: By locking the peptide into a specific conformation, Thc can enhance its selectivity for a particular receptor subtype.

The thiazolidine scaffold itself is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[5][6] This suggests that Thc-containing peptides may possess novel therapeutic properties beyond those conferred by their constrained conformation alone.

Conclusion and Future Directions

L-Thiazolidine-4-carboxylic acid is a powerful and versatile tool for the design and synthesis of structurally constrained peptides. Its unique chemical and structural properties make it an attractive alternative to proline for modulating the conformation and bioactivity of peptide-based therapeutics. The ability to readily incorporate Thc into peptides using standard SPPS techniques, coupled with the availability of advanced analytical methods for structural characterization, opens up exciting new avenues for the development of next-generation peptide drugs.

Future research in this area will likely focus on:

-

A more comprehensive understanding of the conformational effects of Thc in different peptide contexts through detailed NMR and X-ray crystallography studies.

-

The systematic exploration of Thc as a tool for designing peptides with specific secondary structures.

-

The application of Thc in the development of novel peptide-based drugs for a wide range of therapeutic targets.

As our understanding of the intricate relationship between peptide structure and function continues to grow, the strategic use of constrained amino acids like Thc will undoubtedly play an increasingly important role in the future of peptide-based drug discovery.

References

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. mdpi.com [mdpi.com]

- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

Methodological & Application

Advanced SPPS of Conformationally Constrained Peptides: Application of (R,S)-Fmoc-Thc(Boc)-OH

Topic: Applications of (R,S)-Fmoc-Thc(Boc)-OH in Synthesizing Bioactive Peptides Content Type: Application Note & Technical Protocol Audience: Senior Peptide Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Molecule Profile

The Molecule: (R,S)-Fmoc-Thc(Boc)-OH IUPAC Name: (R,S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-9-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

This amino acid derivative is a conformationally constrained analog of Tryptophan (Trp).[1] Formed via the Pictet-Spengler reaction, the indole side chain is cyclized back onto the peptide backbone nitrogen, creating a tricyclic system.

Key Characteristics:

-

Conformational Restriction: Locks the

and -

Proteolytic Stability: The resulting secondary amine (part of the tetrahydropyridine ring) and steric bulk significantly retard enzymatic degradation by peptidases.

-

Stereochemistry: The (R,S) designation typically refers to the chirality at the C3 position (derived from DL-Tryptophan) or the C1 position if substituted. In the context of this guide, we address the management of this racemic mixture for Structure-Activity Relationship (SAR) screening.

Mechanism of Action: Why Use Thc?

The "Bioactive Freeze" Hypothesis

Bioactive peptides often adopt specific secondary structures (turns, helices) to bind their receptors. Linear peptides are "floppy," leading to low affinity and high promiscuity.

-

The Solution: Incorporating Thc "freezes" the Tryptophan residue into a specific spatial orientation.

-

Application: If a peptide requires Tryptophan in a specific rotamer to activate a GPCR (e.g., Somatostatin or Melanocortin receptors), replacing Trp with Thc can increase potency by orders of magnitude.

Metabolic Armor

The peptide bond formed with the secondary amine of Thc is essentially an N-alkylated amide.

-

Effect: This bond is resistant to chymotrypsin-like cleavage.

-

Result: Peptides containing Thc exhibit extended half-lives (t1/2) in plasma compared to their native Trp-containing counterparts.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Critical Challenges

Working with (R,S)-Fmoc-Thc(Boc)-OH presents two specific synthetic hurdles:

-

Steric Hindrance (The "Proline Problem"): Thc is a secondary amine. Coupling the next amino acid onto the N-terminus of a Thc residue is difficult due to steric bulk.

-

Racemization Risk: While the Thc ring is relatively stable, activation of the carboxyl group can lead to epimerization if base-catalyzed conditions are too aggressive.

Workflow Visualization

Figure 1: Strategic workflow for incorporating Fmoc-Thc(Boc)-OH, highlighting the critical bottleneck at the secondary amine coupling step.

Detailed Step-by-Step Protocol

Step A: Coupling (R,S)-Fmoc-Thc(Boc)-OH to the Chain

Because the carboxyl group of Thc is moderately hindered but the amine is protected, this step usually proceeds with standard activation.

-

Reagents: 3 eq Fmoc-Thc(Boc)-OH, 2.9 eq HBTU, 6 eq DIPEA in DMF.

-

Time: 45–60 minutes at Room Temperature.

-

QC: Standard Kaiser test may be ambiguous due to the bulk; Chloranil test is recommended for secondary amines, but here we are checking the previous primary amine, so Kaiser is fine.

Step B: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF (0.1 M HOBt added to suppress aspartimide formation if Asp is present).

-

Procedure: 2 x 10 minutes.

-

Note: The deprotected species is a secondary amine . The Kaiser test will likely be negative or faint (red-brown). Use the Chloranil or acetaldehyde/chloranil test to confirm deprotection.

Step C: The "Difficult Coupling" (Next AA onto Thc)

This is the failure point. The nucleophile is a hindered secondary amine inside a ring.

-

Recommended Activation: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole).

-

Protocol:

-

Dissolve 4 eq of the next Fmoc-Amino Acid + 4 eq HATU in DMF.

-

Add 8 eq DIPEA.

-

Add to resin immediately.

-

Reaction Time: Extend to 2–4 hours or perform Double Coupling (fresh reagents after 1 hour).

-

-

Alternative: If coupling remains incomplete (confirmed by micro-cleavage and HPLC), switch to PyAOP or symmetric anhydride activation.

Step D: Cleavage and Side-Chain Deprotection

The "Boc" group on the indole nitrogen must be removed.

-

Cocktail: Reagent K or similar high-scavenger mix is vital because the electron-rich indole ring (even after Boc removal) is a magnet for trityl/t-butyl cations.

-

Formula: TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5).

-

-

Time: 2–3 hours.

-

Precipitation: Cold Diethyl Ether.

Application Notes: Library Synthesis & Screening

When using the (R,S) mixture, you are essentially synthesizing two distinct peptides simultaneously (containing the R-Thc and S-Thc isomers).

Separation Strategy

Do not attempt to separate the isomers at the amino acid stage. Synthesize the peptide as a diastereomeric mixture.

-

Synthesize: H-Ala-Gly-Thc -Phe-NH2 (using (R,S)-Thc).

-

Result: A crude mixture containing H-Ala-Gly-(R)-Thc -Phe-NH2 and H-Ala-Gly-(S)-Thc -Phe-NH2.

-

Purification: These diastereomers will typically have distinct retention times on C18 Reverse-Phase HPLC.

-

Isolation: Collect peaks separately and characterize via NMR or co-injection with authentic standards if available.

Quantitative Data: Stability Comparison

Table 1: Comparative stability of a model peptide vs. its Thc-analog in Human Plasma.

| Peptide Sequence | Half-Life ( | Fold Improvement |

| H-Phe-Trp-Lys-Thr-OH (Native) | 24 minutes | 1.0x |

| H-Phe-Thc -Lys-Thr-OH | > 240 minutes | > 10x |

| Note: Data simulated based on typical constrained peptide profiles [1]. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling onto Thc | Steric hindrance of secondary amine. | Switch to HATU/HOAt. Increase temperature to 50°C (microwave assisted). |

| Trp-alkylation (Mass +56) | t-Butyl cation attack on Indole ring during cleavage. | Ensure "Boc" protection was actually present. Increase EDT/Thioanisole scavengers in cleavage cocktail. |

| Low Yield | Aggregation of hydrophobic Thc residues. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or PEG-based resins (ChemMatrix). |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98285, 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (2025). Antitumor Activity of Tetrahydro-β-carboline Derivatives. Retrieved from [Link]

Sources

A Guide to the Cleavage and Final Deprotection of Peptides Containing Thc(Boc) (Nα-Boc-S-acetamidomethyl-L-cysteine)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the synthesis of peptides with enhanced stability, novel structural motifs, and tailored biological activity. L-cysteine protected on its α-amino group with a tert-butyloxycarbonyl (Boc) group and on its side-chain thiol with an S-acetamidomethyl (Acm) group—herein referred to as Thc(Boc)—is a critical building block for complex peptide synthesis.[1] Its utility lies in an orthogonal protection strategy, where the two protecting groups can be removed under distinct chemical conditions.[2][3] This application note provides a comprehensive technical guide on the final cleavage and deprotection steps for peptides containing the Thc(Boc) residue. We will explore the underlying chemical principles, detail field-proven protocols for both global cleavage and selective Acm removal, and discuss critical parameters for maximizing yield and purity.

The Foundational Principle: Orthogonality with Thc(Boc)

In solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is paramount for achieving precise control over the assembly and modification of the peptide chain.[3][4][5] The Thc(Boc) residue is a quintessential example of this principle in action.

-

Nα-Boc Group: This group is highly acid-labile. In Boc-based SPPS, it is used as the temporary protecting group for the α-amino function and is cleaved at each cycle using a moderate acid, typically trifluoroacetic acid (TFA).[2][6]

-

S-Acm Group: In stark contrast, the S-acetamidomethyl group is stable under the acidic and basic conditions commonly employed in SPPS.[7][8][9] Its removal requires a distinct set of chemical reagents, often involving heavy metals or specific oxidizing agents, thereby decoupling its cleavage from the removal of the Boc group and other acid-labile side-chain protecting groups.[7][9]

This differential stability allows for the synthesis and purification of a fully assembled peptide with the cysteine thiol still protected, preventing premature or undesired disulfide bond formation. The Acm group can then be selectively removed in a subsequent step to either generate a free thiol or to direct the formation of a specific disulfide bridge.[10]

Figure 1: High-level workflow for deprotecting Thc(Boc) peptides.

Part I: Global Cleavage and Nα-Boc Deprotection

The first major step following peptide assembly is the cleavage of the peptide from the solid support, which simultaneously removes the Nα-Boc group and other acid-labile side-chain protecting groups (e.g., tBu, Trt). This is accomplished using a strong acid, almost universally trifluoroacetic acid (TFA), in combination with scavengers.

Mechanism and the Critical Role of Scavengers

The acid-catalyzed deprotection of the Boc group proceeds via protonation of the carbonyl oxygen, followed by the release of a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to liberate the free amine.[6][11][12]

The tert-butyl cation is a highly reactive electrophile that can irreversibly modify nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr), leading to significant impurities.[13][14] To prevent these side reactions, a "cleavage cocktail" containing TFA and a mixture of scavengers is essential.[15] Scavengers are nucleophilic species that trap these reactive cations.[14]

Cleavage Cocktail Formulations

The optimal composition of the cleavage cocktail is dictated by the peptide's sequence. A one-size-fits-all approach is often suboptimal. Below is a table summarizing common and effective cleavage cocktails.

| Cocktail Name | Composition (v/v) | Recommended Use & Rationale |

| TFA/TIS/H₂O | 95:2.5:2.5 | A general-purpose, low-odor cocktail suitable for peptides lacking Arg, Met, or Cys. Triisopropylsilane (TIS) is an excellent scavenger for trityl cations and reduces oxidation. Water helps scavenge tert-butyl cations.[15][16] |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | A robust, low-odor cocktail for most peptides, including those with trityl-based protecting groups.[17] Phenol acts as an effective scavenger. Not recommended for peptides susceptible to methionine oxidation.[17] |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A powerful, classic cocktail for complex peptides containing sensitive residues like Cys, Met, and Trp.[13] Thioanisole and 1,2-ethanedithiol (EDT) are strong scavengers that also help prevent methionine oxidation and tryptophan alkylation.[13][18] |

| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to minimize methionine oxidation.[17][18] Ammonium iodide can reduce any Met-sulfoxide that may have formed.[15][17] |

Protocol 1: Standard TFA-Mediated Cleavage

This protocol describes the global cleavage of a peptide from an acid-labile resin (e.g., MBHA, PAM) and the removal of acid-labile protecting groups, leaving the S-Acm group intact.

Materials:

-

Peptidyl-resin (dried)

-

Appropriate cleavage cocktail (see Table above)

-

Cold methyl tert-butyl ether (MTBE) or diethyl ether

-

Dichloromethane (DCM)

-

Reaction vessel (scintillation vial or round-bottom flask)

-

Shaker or stirrer

-

Centrifuge and tubes

Procedure:

-

Resin Preparation: Place the dried peptidyl-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

-

Cleavage Reaction: Add the pre-chilled cleavage cocktail to the resin (e.g., 5-10 mL per 0.1 mmol of resin). Ensure the resin is fully suspended.[14]

-

Incubation: Seal the vessel and agitate the mixture at room temperature for 2-3 hours. Longer times may be required for peptides with Arg(Tos) residues.

-

Resin Filtration: Filter the reaction mixture through a sintered glass funnel or a filter syringe to separate the resin beads from the peptide-containing TFA solution.

-

Resin Wash: Wash the resin with a small additional volume of fresh TFA (1-2 mL) to recover any remaining peptide. Combine the filtrates.

-

Peptide Precipitation: In a centrifuge tube, add the combined TFA filtrate dropwise to a large volume of cold MTBE (approx. 10 times the volume of the TFA). A white precipitate of the crude peptide should form.

-

Incubation & Centrifugation: Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

-

Washing: Carefully decant the ether. Wash the peptide pellet twice more by resuspending in cold MTBE and repeating the centrifugation step. This removes residual scavengers and organic impurities.

-

Drying: After the final wash, decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Outcome: The resulting white solid is the crude peptide with all acid-labile protecting groups removed but with the cysteine side chain still protected by the Acm group. This product should be purified (e.g., by RP-HPLC) before proceeding to Acm deprotection.

Part II: Selective Deprotection of the S-Acm Group

Once the S-Acm protected peptide is cleaved and purified, the Acm group can be removed. The choice of method depends on the desired final product: a peptide with a free thiol or one with a disulfide bridge.

Figure 2: Divergent pathways for S-Acm deprotection.

Protocol 2: Acm Deprotection & Disulfide Formation with Iodine

This method is widely used as it efficiently removes two Acm groups and facilitates their simultaneous oxidation to form a disulfide bridge.[7][9] It is ideal for synthesizing cyclic peptides.

Materials:

-

Purified S-Acm protected peptide

-

Aqueous acetic acid or methanol

-

Iodine (I₂) solution (e.g., 0.1 M in methanol)

-

Ascorbic acid solution (aqueous)

Procedure:

-

Peptide Dissolution: Dissolve the peptide in a suitable solvent such as aqueous acetic acid (e.g., 50%) or methanol to a final concentration of 0.1-1.0 mg/mL. Dilute conditions favor intramolecular cyclization.

-

Iodine Titration: Add the iodine solution dropwise to the stirring peptide solution. The solution will turn yellow/brown. Continue adding until the color persists for several minutes, indicating an excess of iodine.

-

Reaction Monitoring: Allow the reaction to proceed for 1-2 hours. Monitor the progress by RP-HPLC and/or mass spectrometry to confirm the disappearance of the starting material and the formation of the cyclized product.

-

Quenching: Quench the excess iodine by adding aqueous ascorbic acid dropwise until the yellow color disappears completely.

-

Purification: Purify the final cyclized peptide from the reaction mixture by RP-HPLC.

Protocol 3: Acm Deprotection to a Free Thiol with Mercury(II) Acetate

This classic method is effective for generating a free cysteine thiol but requires careful handling due to the toxicity of mercury salts.[7][9]

Materials:

-

Purified S-Acm protected peptide

-

Aqueous acetic acid (e.g., 10%)

-

Mercury(II) acetate [Hg(OAc)₂]

-

β-mercaptoethanol (BME)

Procedure:

-

Peptide Dissolution: Dissolve the peptide in 10% aqueous acetic acid (approx. 1 mg/mL) and adjust the pH to 4.0.[7]

-

Mercury Treatment: Add 1.0 to 1.2 equivalents of Hg(OAc)₂ per Acm group. Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Mercury Quenching: Add a large excess of BME (e.g., 0.5 mL per 100 µmol of peptide) to the reaction mixture.[7] This will precipitate the mercury as a mercaptide salt. Let the mixture stand for 4-5 hours.

-

Precipitate Removal: Centrifuge the mixture to pellet the mercury precipitate. Carefully collect the supernatant containing the peptide.

-

Purification: The crude peptide with the free thiol must be immediately purified, typically by RP-HPLC under acidic conditions to prevent re-oxidation.

Caution: A potential side reaction during Cys(Acm) deprotection, particularly in peptides with a high content of Serine and Threonine, is an S→O acyl shift of the Acm group.[19] If unexpected mass additions are observed, this side reaction should be considered.

Conclusion

The successful cleavage and deprotection of peptides containing the Thc(Boc) moiety is a multi-step process that leverages a robust orthogonal protection strategy. The initial global cleavage with a carefully selected TFA cocktail yields a purified S-Acm protected peptide intermediate. Subsequent, selective removal of the Acm group using reagents like iodine or mercury(II) acetate provides precise control over the final state of the cysteine residue, enabling the synthesis of complex peptides with either free thiols or specifically-defined disulfide bridges. Adherence to these validated protocols and an understanding of the underlying chemical principles are crucial for achieving high purity and yield in the final peptide product.

References

- Benchchem. Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.

- Aapptec Peptides. Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups.

- Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.

- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.

- Common Organic Chemistry. Boc Deprotection Mechanism - HCl.

- Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate.

- Benchchem. Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine.

- Biotage. (2023). Optimizing the removal of an ACM protecting group.

- CDN. Cleavage Cocktail Selection.

- NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.

- Slideshare. T boc fmoc protocols in peptide synthesis.

- Lebl, M., et al. (1995). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. PubMed.

- Sigma-Aldrich. Boc Resin Cleavage Protocol.

- Master Organic Chemistry. Amine Protection and Deprotection.

- Palladino, P., & Stetsenko, D.A. (2012). New TFA- Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HC1 in Fluoro Alcohol. Organic Letters, 14(24), 6346-6349. Referenced in Google Patents.

- J&K Scientific LLC. (2021). BOC Protection and Deprotection.

- Academia.edu. A cleavage cocktail for methionine-containing peptides.

- Aapptec Peptides. Cleavage Cocktails; Reagent B.

- Kumar, S., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules.

- Bachem. (2021). Cysteine Derivatives.

- Benchchem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- eqipped. BOC-L-Acetamidomethyl-L-Cysteine | eqipped for Peptide Synthesis & Lab Research.

- Thermo Fisher Scientific. Introduction to Cleavage Techniques.

Sources

- 1. eqipped.com [eqipped.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biotage.com [biotage.com]

- 11. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 17. peptide.com [peptide.com]

- 18. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]

- 19. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Strategies to improve the solubility of hydrophobic Thc-containing peptides

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Hydrophobic Aggregation in 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (Thc) Peptides

Core Analysis: The "Thc" Aggregation Trap

Welcome to the technical support center. If you are here, your peptide likely precipitated during HPLC purification or "crashed out" upon transfer to biological buffers.

The Root Cause: Thc (1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid) is a constrained, bicyclic aromatic amino acid.[1] While excellent for restricting conformational freedom (often used as a tryptophan or proline mimetic), it introduces two critical solubility hurdles:

-

High Lipophilicity: The fused ring system drastically lowers polarity.

-

-

This guide provides three tiers of intervention: Chemical Design , Purification Protocol , and Final Formulation .

Tier 1: Chemical Design Strategies (Pre-Synthesis)

Implement these changes if you are still in the sequence design phase.

Strategy A: The "Switch" Method (O-acyl Isopeptide)

This is the most robust solution for "difficult sequences." It involves synthesizing the peptide with a temporary "kink" that disrupts the secondary structure during synthesis and purification, which is then chemically "switched" to the native form.

-

Mechanism: You synthesize the peptide containing a Serine or Threonine residue near the Thc site.[2] Instead of a standard amide bond, you form an ester bond (depsipeptide) at this Ser/Thr. This ester bond prevents hydrogen bonding and

-sheet formation, keeping the peptide soluble. -

The Switch: Once purified, a simple pH shift (pH 7.4) triggers an

acyl shift, rearranging the ester back to the native amide bond.

Strategy B: Backbone N-Methylation

If the "Switch" method is not feasible, introduce

-

Why it works: The methyl group sterically blocks the hydrogen bond donor (NH), physically preventing the intermolecular

-sheet stacking that Thc promotes.

Tier 2: Purification & Handling (The "Process" Phase)

Use these protocols if you already have the crude peptide and are facing purification failure.

Troubleshooting Guide: HPLC Purification

Symptom: High back-pressure, broad/tailing peaks, or sample precipitating in the injector loop.

| Parameter | Standard Condition | Thc-Optimized Condition | Why? |

| Column Temp | 25°C (Ambient) | 60°C – 70°C | Heat disrupts intermolecular H-bonds and hydrophobic interactions, sharpening peaks. |

| Stationary Phase | C18 (Standard) | C4 or Phenyl-Hexyl | Lower hydrophobicity (C4) or complementary |

| Mobile Phase B | Acetonitrile (ACN) | Isopropanol (IPA) / ACN (1:1) | IPA has stronger solvating power for aggregated hydrophobic chains than ACN alone. |

| Chaotropic Agent | None | 0.1 M NaClO₄ | Perchlorate ions disrupt the ordered water structure around hydrophobic patches. |

Protocol: The "Magic Solvent" Cocktail

For dissolving lyophilized Thc-peptides prior to injection:

-

Start: Dissolve peptide in 100% HFIP (Hexafluoroisopropanol). Note: HFIP is the ultimate disaggregator.

-

Dilute: Slowly add 50% Aqueous Acetonitrile.

-

Finalize: Lyophilize this mixture if you need a fluffy powder, OR inject directly if the HFIP concentration is <5% (to avoid solvent effects on the column).

Tier 3: Formulation for Bio-Assays (The "Use" Phase)

Use this protocol if your peptide is pure but precipitates in PBS/Media.

Protocol: Cyclodextrin Complexation

Thc residues are ideal "guests" for

Step-by-Step Procedure:

-

Prepare Stock: Make a 20% (w/v) HP-

-CD solution in water (sterile filtered). -

Solubilize Peptide: Dissolve your Thc-peptide in a minimal volume of DMSO (e.g., 10 mg/mL).

-

Complexation: Add the peptide-DMSO solution dropwise into the HP-

-CD solution while vortexing.-

Target Ratio: 5-10 molar equivalents of Cyclodextrin per Thc residue.

-

-

Equilibration: Incubate at room temperature for 30 minutes with gentle shaking.

-

Dilution: Dilute this complex into your final assay buffer (PBS/Media). The Cyclodextrin prevents the "crash out."

Visualizing the Logic

Diagram 1: The Solubility Decision Matrix

Caption: Decision matrix for selecting the appropriate solubility intervention based on the experimental stage.

Diagram 2: The "Switch" Mechanism (O-acyl Isopeptide)

Caption: Mechanism of the O-acyl isopeptide strategy. The soluble precursor is purified and then converted to the active drug.

Frequently Asked Questions (FAQ)

Q1: My Thc-peptide dissolves in DMSO but precipitates immediately when I add water. Why? A: This is the "solvent shift" effect. DMSO solvates the hydrophobic Thc rings, but water has a high dielectric constant that forces hydrophobic domains together to minimize entropy loss.

-

Fix: Do not add water to the DMSO solution. Instead, add the DMSO solution dropwise into a rapidly stirring vortex of the aqueous buffer. This prevents local regions of high concentration where nucleation occurs.

Q2: Can I use PEGylation to improve solubility? A: Yes, but with caution. While PEGylation (attaching Polyethylene Glycol) dramatically improves solubility, the steric bulk of PEG may interfere with the binding affinity of the Thc residue, which is often critical for the peptide's pharmacophore. If you choose PEG, attach it to the terminus furthest from the Thc residue [1].

Q3: Is Thc the same as Tcc? A: Yes. In literature, 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is abbreviated as Thc , Tcc , or sometimes Tpi . They refer to the same constrained tryptophan analog [2].

Q4: I see "ghost peaks" in my HPLC chromatogram. A: Thc peptides often exist in slow-exchange cis/trans rotameric populations due to the steric bulk of the ring system. This can result in split or broad peaks.[3] Running the column at 60°C usually coalesces these rotamers into a single, sharp peak [3].

References

-

Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews.

-

Sohma, Y., et al. (2004). "O-Acyl isopeptide method" for the efficient synthesis of difficult sequence-containing peptides.[2][4][5] Journal of Peptide Science.

-

Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatography A.

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis | Springer Nature Experiments [experiments.springernature.com]

Managing steric hindrance from the Boc protecting group on Thc

Topic: Strategies for Installing, Utilizing, and Removing the tert-Butyloxycarbonyl (Boc) Group on Tetrahydrocannabinol (Thc) Phenols. Ticket ID: THC-BOC-001 Status: Resolved/Guide Published Analyst: Senior Application Scientist

Executive Summary

You are likely reading this because you are attempting to protect the C1-phenolic hydroxyl of

-

Installation Failure: The reaction is sluggish or incomplete due to the steric crowding of the phenol, which is flanked by the bulky pyran ring and the C2-position.

-

Deprotection Disaster: Acidic removal of the Boc group is causing isomerization of

-THC to the thermodynamically stable (but often unwanted)

This guide treats the steric bulk of the Boc group not just as a hindrance, but as a controllable variable. We provide protocols to force installation and, critically, a base-mediated deprotection strategy that bypasses the acid-sensitivity of the cannabinoid scaffold.

Module 1: Overcoming Steric Hindrance During Installation

The phenolic hydroxyl at C1 (monoterpene numbering) is sterically congested. Standard acylation conditions often stall. You must utilize hyper-nucleophilic catalysis to overcome the energy barrier created by the adjacent pyran ring.

The Mechanism of Failure

The tert-butyl group of the

Protocol: DMAP-Catalyzed Hyper-Acylation

Objective: Quantitative installation of Boc on

Reagents:

-

Substrate:

-THC (1.0 equiv) -

Reagent:

(1.5 - 2.0 equiv) -

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv)

-

Base: Triethylamine (

) (2.0 equiv) -

Solvent: DCM (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve THC in anhydrous DCM (

concentration). -

Base Addition: Add

followed by DMAP. Stir for 5 minutes. Note: The solution may darken slightly. -

Reagent Addition: Add

in one portion. -

Monitoring: Stir at Room Temperature (RT).

-

Troubleshooting: If TLC shows <50% conversion after 2 hours, do not heat. Heating promotes oxidative degradation. Instead, add a second portion of DMAP (

).

-

-

Quench: Wash with dilute citric acid (

) to remove DMAP/TEA. Do not use strong mineral acids.

Visual Workflow: Installation Logic

Caption: Decision tree for overcoming steric barriers during Boc installation on hindered phenols.

Module 2: Utilizing Steric Shielding (Regiocontrol)

Once installed, the Boc group creates a "cone" of steric protection. This can be exploited to direct subsequent reactions to the para position (C4) or prevent side reactions at the ortho positions (C2).

| Parameter | Effect on THC Scaffold |

| Ortho-Shielding | The bulky |

| Electronic Effect | Unlike Acetyl (electron-withdrawing), the Carbonate is moderately deactivating but bulky. It suppresses oxidation of the aromatic ring. |

| Stability | High Risk: The Boc-carbonate bond is weaker than a Boc-carbamate (amine). It is susceptible to nucleophilic attack.[1] |

Application Note: If you are performing lithiation on the side chain, the Boc group serves as a modest Directed Ortho Metalation (DoM) group, but its steric bulk will force the lithiation to the less hindered position if available.

Module 3: Deprotection Without Destruction (The "Gold Standard")

This is the most critical section. Do not use TFA or HCl. [2]

The Isomerization Trap

Standard Boc removal uses Trifluoroacetic Acid (TFA). In cannabinoids, any strong acid will protonate the pyran oxygen or the double bond, facilitating the migration of the double bond from

-

Acidic Route:

-

Result: Loss of stereochemical integrity and regulatory non-compliance.

The Solution: Base-Mediated Hydrolysis

Unlike N-Boc (carbamates), O-Boc (carbonates) are susceptible to basic hydrolysis. Since THC is stable in base (it resists isomerization under basic conditions), this is the orthogonal pathway.

Protocol: Mild Basic Cleavage Objective: Remove Boc without shifting the double bond.

Reagents:

-

Solvent: Methanol (MeOH) or THF/MeOH (1:1)

-

Base: Potassium Carbonate (

) or Piperidine -

Temperature: Room Temperature (

)

Step-by-Step:

-

Dissolve: Dissolve the Boc-protected THC in MeOH.

-

Add Base: Add

of powdered -

Stir: Monitor by TLC. The reaction typically completes in 30–60 minutes.

-

Why this works: The methoxide anion (generated in situ) attacks the carbonyl of the Boc group. The phenoxide is a good leaving group compared to an amide.

-

-

Workup: Dilute with water, neutralize carefully to pH 7 with mild buffer (Phosphate), and extract.

Visual Workflow: Deprotection Safety

Caption: Comparative outcome of acidic vs. basic deprotection pathways for Boc-THC.

FAQ: Troubleshooting & Anomalies

Q: I used

Q: Can I use thermal deprotection?

A: Theoretically, yes (

Q: Why not use TBDMS (Silyl) instead of Boc? A: You should! TBDMS is generally superior for phenols. However, if you require Boc for orthogonality (e.g., you are fluoride-sensitive elsewhere), strictly adhere to the base-deprotection method described above.

Q: Does the Boc group affect NMR interpretation?

A: Yes. The massive

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for Phenols: Carbonates. John Wiley & Sons.

-

Cannabinoid Stability & Isomerization.Journal of Natural Products.

-Tetrahydrocannabinol."[3][4][5][6] (Mechanistic insights on acid sensitivity). -

DMAP Catalysis Mechanism. Chemical Reviews. "Nucleophilic Catalysis by 4-(Dimethylamino)pyridine." (Explaining the hyper-nucleophilic effect).

-

Base Cleavage of Aryl Carbonates. The Journal of Organic Chemistry. "Selective removal of phenolic Boc groups." (Validation of base-mediated deprotection).

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. How To Convert Delta 8 To Delta 9 - [cbdlascolinas.com]

Aggregation issues with peptides containing constrained residues and how to solve them

Ticket ID: CP-AGG-001

Topic: Troubleshooting Aggregation in Peptides with Constrained Residues (Aib, N-Me, Cyclized) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Constraint Paradox"

Welcome to the technical support hub for constrained peptide synthesis. You are likely here because your peptide—designed for high stability and affinity using residues like

The Paradox: Constrained residues are used to lock peptides into bioactive conformations (often helices). However, these same conformations promote on-resin aggregation (beta-sheet stacking) and post-cleavage insolubility (hydrophobic collapse), making them notoriously difficult to manufacture and handle.

This guide provides field-proven protocols to break these aggregates.

Module 1: Breaking On-Resin Aggregation (Synthesis Phase)

User Issue: "My coupling efficiency drops drastically after adding Aib or N-methyl residues. The resin beads appear clumped or opaque."

Diagnosis: This is a dual-failure mode.

-

Steric Valve: Aib/N-Me residues are bulky, slowing reaction kinetics.[1]

-

Beta-Sheet Seizure: The slow kinetics allow the growing peptide chains to interact, forming inter-chain hydrogen bonds (beta-sheets). This "gels" the resin, preventing reagents from reaching the N-terminus.

Solution A: The "Magic Mixture" Coupling Protocol

Standard HBTU/DIEA coupling is insufficient here. You must use high-efficiency reagents and elevated temperatures to outcompete aggregation.

Protocol: High-Steric Coupling (Aib/N-Me) Valid for: Aib-Aib couplings, N-Me couplings, and sequences following a constraint.

-

Reagent Selection: Use COMU or HATU combined with Oxyma Pure .

-

Why: COMU/Oxyma generates a more reactive active ester than HOBt, crucial for penetrating the steric shield of Aib [1, 4].

-

-

Solvent System: Use DMF containing 0.1 M LiCl .

-

Why: Lithium salts are chaotropic; they disrupt the hydrogen bond networks holding the aggregates together.

-

-

Temperature: Perform coupling at 75°C (microwave) or 50°C (conventional heating) for 20 minutes.

-

Caution: Do not exceed 50°C for Cysteine or Histidine to avoid racemization.

-

-

Double Coupling: Mandatory for Aib-Aib junctions.

Solution B: Structural Disruption (Pseudoprolines & Hmb)

If chemical optimization fails, you must modify the backbone to physically prevent alignment.

Comparison of Backbone Protectors

| Tool | Structure | Mechanism | Best Application |

| Pseudoproline ( | Oxazolidine ring derived from Ser/Thr/Cys | Induces a "kink" (cis-amide preference) that breaks beta-sheets [1, 3].[2] | Ser/Thr/Cys-rich sequences.[3][4] |

| Hmb / Dmb | 2-hydroxy-4-methoxybenzyl | Steric bulk on the backbone nitrogen blocks inter-chain H-bonding [6, 8]. | Glycine insertions; Hydrophobic "difficult sequences."[5] |

| Isoacyl Dipeptide | O-acyl isopeptide bond | Relocates the peptide bond to a side chain (O-linked), removing the H-bond donor [9]. | Extremely insoluble sequences (Amyloid-like). |

Visualizing the Mechanism: The following diagram illustrates how Pseudoprolines prevent the "zipper" effect of aggregation.

Caption: Pseudoprolines introduce a structural 'kink' that physically prevents adjacent peptide chains from stacking into insoluble beta-sheets on the resin.

Module 2: The Solubility Barrier (Post-Cleavage)

User Issue: "My peptide was synthesized successfully, but it precipitates immediately when I try to dissolve it in water or HPLC buffer."

Diagnosis: The constraints (Aib, staples) have locked the peptide into a hydrophobic helix. In water, these helices clump together to hide their hydrophobic faces.

Solution: The "Switch Peptide" Strategy (Isoacyl Dipeptides)

This is the gold standard for handling "brick-dust" peptides. You synthesize the peptide in a distorted, soluble state (O-acyl isopeptide) and trigger it to fold into the bioactive state only when needed [9, 10].

Protocol: Designing and Using a Switch Peptide

-

Design: Identify a Serine or Threonine residue in the hydrophobic region.

-

Synthesis: Instead of coupling the next amino acid to the N-terminus, couple it to the side-chain hydroxyl of the Ser/Thr (ester bond).

-

Result: This creates a "kink" and adds a positive charge (the free N-terminus of the Ser/Thr), drastically increasing solubility.

-

-

Purification: Purify the "O-acyl isopeptide" using standard acidic HPLC buffers. It will elute as a monomer.

-

The "Switch" (Folding):

-

Dissolve the purified O-acyl peptide in the final assay buffer (pH 7.4).

-

Mechanism: At neutral pH, an O-to-N intramolecular acyl migration occurs spontaneously, converting the ester back to the native amide bond.

-

Caption: The Switch Peptide strategy allows purification of a soluble precursor (O-acyl) which converts to the difficult native sequence only upon pH adjustment.

FAQ: Expert Insights

Q: Can I use N-methylation to prevent aggregation? A: Yes, but it is a double-edged sword. N-methylation removes a hydrogen bond donor, which blocks beta-sheet formation (good). However, it increases the overall hydrophobicity of the peptide. If you N-methylate the wrong residue, you may induce a hydrophobic collapse. Recommendation: Perform an N-methyl scan. Methylating every residue is rarely successful; target residues involved in the beta-sheet interface (often identified by alternating hydrophobic residues) [11, 12].

Q: My Aib-rich peptide is difficult to monitor by UV. Why?

A: Aib peptides often form

Q: When should I use PEGylation? A: PEGylation is a design-level solution, not a synthesis solution. If the final peptide is biologically active but insoluble, adding a PEG chain (mini-PEG) to a non-critical terminus or side chain can provide a "solubility shield" without altering the core constrained structure.

References

- Mutter, M., et al. (1995). Pseudoprolines: A new concept for the synthesis of "difficult" sequences. Journal of the American Chemical Society.

-

Hara, T., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications.[7] Retrieved from [Link]

-